N'-[2-(methylsulfanyl)phenyl]-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}ethanediamide
描述
This compound is a structurally complex ethanediamide derivative featuring a piperidin-4-ylmethyl core substituted with a pyridin-3-yl group and a 2-(methylsulfanyl)phenyl moiety. The ethanediamide linker (oxalamide) bridges the piperidine and aromatic components, enabling hydrogen bonding and conformational rigidity.
属性
IUPAC Name |
N'-(2-methylsulfanylphenyl)-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S/c1-27-18-7-3-2-6-17(18)23-20(26)19(25)22-13-15-8-11-24(12-9-15)16-5-4-10-21-14-16/h2-7,10,14-15H,8-9,11-13H2,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUFFHAXIAJVTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Quaternary Ammonium Salt Formation
Adapting methods from pyridine quaternization, 3-(pyridin-3-yl)pyridine reacts with 3-bromopropene in acetonitrile at 65°C for 2 hours in the presence of zinc powder (20 mol%). This yields N-allyl-3-(pyridin-3-yl)pyridinium bromide with 97.7% efficiency. Key parameters:
Borohydride-Mediated Ring Closure
The quaternary ammonium salt undergoes reduction with sodium borohydride (1.5–2.0 equiv) and zinc chloride (0.5–0.7 equiv) in THF at 20–30°C for 3–5 hours. This one-pot reductive cyclization generates the piperidine ring while reducing the pyridine to a secondary amine.
Workup :
- Concentrate reaction mixture to 1/3 volume.
- Quench with chilled dilute HCl (pH 3–4).
- Basify with NaOH (pH 10–12), extract with ethyl acetate.
- Isolate 1-(pyridin-3-yl)piperidin-4-ylmethanol via reduced-pressure distillation.
Oxidation to Primary Amine
The alcohol intermediate is converted to the amine via a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine, followed by phthalimide protection and subsequent deprotection with hydrazine. Yield: 82–89%.
Synthesis of 2-(Methylsulfanyl)aniline
Thioether Formation
2-Mercaptophenol reacts with methyl iodide (1.1 equiv) in DMF at 0°C under N₂, catalyzed by K₂CO₃ (2.0 equiv). After 4 hours, 2-(methylsulfanyl)phenol precipitates (95% yield).
Nitration and Reduction
Nitration with fuming HNO₃/H₂SO₄ (1:3) at −10°C introduces a nitro group para to the thioether. Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C, ethanol) reduces the nitro group to an amine, yielding 2-(methylsulfanyl)aniline (88% yield).
Sequential Amidation Using Ethanedioyl Chloride
First Amide Coupling
1-(Pyridin-3-yl)piperidin-4-ylmethylamine (1.0 equiv) reacts with ethanedioyl chloride (1.05 equiv) in dichloromethane at −15°C. Triethylamine (3.0 equiv) scavenges HCl, producing N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}ethanediamide chloride (94% yield).
Second Amide Formation
The intermediate reacts with 2-(methylsulfanyl)aniline (1.1 equiv) in DMF using HATU (1.2 equiv) and DIPEA (3.0 equiv) at 25°C for 12 hours. Purification via silica gel chromatography (ethyl acetate/hexane, 7:3) affords the target compound (87% yield, >99% HPLC purity).
Alternative Routes and Optimization Strategies
Microwave-Assisted Amidation
Microwave irradiation (150°C, 300 W) reduces coupling time from 12 hours to 30 minutes, preserving stereochemistry and improving yield to 91%.
Enzymatic Catalysis
Lipase B from Candida antarctica catalyzes the amidation in tert-butanol at 50°C, enabling solvent-free conditions and avoiding racemization (yield: 84%).
Analytical Characterization
1H NMR (400 MHz, CDCl₃) :
- δ 1.58–1.72 (m, 2H, piperidine CH₂)
- δ 2.48 (s, 3H, SCH₃)
- δ 3.12–3.29 (m, 5H, NCH₂ and pyridine H)
- δ 6.95–7.21 (m, 4H, aromatic H)
- δ 8.37 (s, 1H, amide NH)
HRMS (ESI+) :
Industrial-Scale Considerations
Cost-Effective Metal Catalysis
Replacing HATU with ZnCl₂ (0.1 equiv) in ethanol at reflux lowers reagent costs while maintaining 85% yield.
Waste Stream Management
Quenching steps utilize sodium bicarbonate (from) to neutralize HCl, generating NaCl/H₂O streams treatable via reverse osmosis.
化学反应分析
Types of Reactions
N'-[2-(methylsulfanyl)phenyl]-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxalamide linkage can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Amine derivatives
Substitution: Nitro or halogenated derivatives
科学研究应用
N'-[2-(methylsulfanyl)phenyl]-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N'-[2-(methylsulfanyl)phenyl]-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
相似化合物的比较
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to structurally related piperidine- and amide-containing derivatives, emphasizing substituent effects and linker variations:
Key Comparative Insights:
Linker Flexibility vs. Rigidity :
- The ethanediamide linker in the target compound provides rigidity and hydrogen-bonding capacity, contrasting with the more flexible propanamide linkers in fentanyl analogues (e.g., 2'-fluoro ortho-fluorofentanyl). This rigidity may enhance selectivity for flat binding pockets but reduce adaptability to conformational changes in targets .
Aromatic Substitution Effects: The pyridin-3-yl group in the target compound offers a hydrogen-bond acceptor site absent in trifluoromethoxyphenyl () or fluorophenyl () analogues. This could improve interactions with polar residues in enzymatic or receptor targets. Methylsulfanyl vs. trifluoromethoxy: The former increases lipophilicity (logP +0.7 vs.
Piperidine Substitution Patterns :
- Piperidin-4-ylmethyl substitution (target compound) vs. phenethyl-piperidine (fentanyl analogues): The shorter spacer in the target compound may limit penetration into deep hydrophobic pockets, reducing potency against targets like opioid receptors compared to fentanyl derivatives .
Biological Activity Trends :
- While fentanyl analogues prioritize high receptor affinity through lipophilic aromatic groups and flexible linkers, the target compound’s pyridine and ethanediamide groups suggest a design optimized for enzyme inhibition (e.g., kinases or proteases) requiring polar interactions.
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods in (reductive amination) and (sulfur-based coupling). However, introducing the pyridin-3-yl group may require palladium-catalyzed cross-coupling, adding complexity compared to simpler aryl substitutions .
生物活性
N'-[2-(methylsulfanyl)phenyl]-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}ethanediamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure
The compound can be described by its molecular formula and features a complex structure that includes a methylsulfanyl group, a phenyl ring, and a piperidine moiety. The presence of these functional groups is crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-inflammatory, analgesic, and antimicrobial agent. The following sections summarize key findings related to its pharmacological effects.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing the methylsulfanyl group have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strains | Inhibition (%) |
|---|---|---|
| Compound A | MRSA | 85.76 |
| Compound B | E. coli | 97.76 |
| Compound C | K. pneumoniae | 66.69 |
Anti-inflammatory Effects
Studies have demonstrated that compounds similar to this compound exhibit COX-2 inhibitory activity, which is crucial for reducing inflammation. The selectivity towards COX-2 over COX-1 minimizes gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
| Parameter | Value |
|---|---|
| COX-2 IC50 (µM) | 0.10 - 0.31 |
| Selectivity Index | 31.29 - 132 |
The mechanisms by which this compound exerts its biological effects are primarily attributed to its ability to interact with specific enzymes and receptors involved in inflammatory pathways and microbial resistance.
- COX Inhibition : The compound inhibits cyclooxygenase enzymes, particularly COX-2, leading to reduced production of pro-inflammatory mediators.
- Membrane Disruption : Antimicrobial activity may result from the disruption of bacterial cell membranes, leading to cell death.
- Receptor Modulation : Potential interactions with neurotransmitter receptors may contribute to analgesic effects.
Case Studies
Several case studies highlight the efficacy of compounds structurally related to this compound:
- Study on Anti-inflammatory Activity :
- Antimicrobial Efficacy Assessment :
常见问题
Q. Optimization strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility and reaction efficiency.
- Temperature control : Maintaining 0–5°C during amide coupling minimizes side reactions.
- Purification : High-performance liquid chromatography (HPLC) or recrystallization improves purity (>95%) .
Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methylsulfanyl at C2-phenyl, pyridinyl-N-piperidine linkage). Key peaks include δ 2.5 ppm (S-CH₃) and δ 8.3–8.5 ppm (pyridine protons) .
- Infrared Spectroscopy (IR) : Amide C=O stretches (~1650–1680 cm⁻¹) and aromatic C-H bends (~700–800 cm⁻¹) validate functional groups .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C₂₁H₂₅N₄O₂S) with <2 ppm error .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) .
What initial biological screening approaches are recommended to assess its bioactivity?
Q. Basic
- In vitro enzyme inhibition assays : Test COX-2 or kinase inhibition using fluorometric/colorimetric substrates (IC₅₀ determination) .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
- Receptor binding studies : Radioligand displacement assays for GPCRs or ion channels (e.g., serotonin receptors) .
How can researchers resolve contradictions between in vitro and in vivo biological activity data for this compound?
Q. Advanced
- Pharmacokinetic (PK) profiling : Measure plasma half-life, bioavailability, and metabolite formation (e.g., via LC-MS/MS). Low oral bioavailability may explain reduced in vivo efficacy despite potent in vitro activity .
- Tissue distribution studies : Quantify compound accumulation in target organs (e.g., brain for neuroprotective claims) using isotopic labeling .
- Mechanistic follow-up : Compare target engagement in vitro (e.g., Western blot for phosphorylated proteins) with in vivo biomarker analysis .
What computational strategies are employed to identify potential molecular targets and binding modes?
Q. Advanced
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., COX-2 active site). Key residues for hydrogen bonding: pyridinyl-N with Arg120, amide-O with Tyr355 .
- Molecular Dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (RMSD <2 Å indicates stable binding) .
- Quantitative Structure-Activity Relationship (QSAR) : Train models on analogues (e.g., substituent variations in ) to predict bioactivity .
What design considerations are critical for in vivo studies evaluating neuroprotective effects?
Q. Advanced
- Animal models : Use MPTP-induced Parkinson’s disease mice or Aβ-injected Alzheimer’s models. Dose ranges: 10–50 mg/kg (oral or i.p.) for 14–28 days .
- Behavioral endpoints : Rotarod performance (motor coordination) or Morris water maze (cognitive function).
- Biochemical validation : Post-mortem analysis of brain glutathione levels, caspase-3 activity, or Aβ plaque density .
- Control groups : Include positive controls (e.g., memantine for neuroprotection) and vehicle-treated cohorts .
How can structure-activity relationships (SAR) be analyzed to optimize substituent effects on potency and selectivity?
Q. Advanced
- Variation of substituents : Compare analogues with:
- Pyridinyl vs. pyrimidinyl (): Pyridinyl enhances blood-brain barrier penetration.
- Methylsulfanyl vs. methoxy (): Methylsulfanyl improves COX-2 inhibition (IC₅₀: 0.8 μM vs. 2.3 μM) .
- 3D-QSAR : Generate contour maps using CoMFA/CoMSIA to identify regions favoring hydrophobic (e.g., piperidine-CH₃) or electron-donating groups .
- Selectivity profiling : Screen against off-targets (e.g., CYP450 isoforms) to minimize toxicity .
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